1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea
CAS No.: 2034478-11-8
Cat. No.: VC7020263
Molecular Formula: C18H22N2OS
Molecular Weight: 314.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034478-11-8 |
|---|---|
| Molecular Formula | C18H22N2OS |
| Molecular Weight | 314.45 |
| IUPAC Name | 1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
| Standard InChI | InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21) |
| Standard InChI Key | SJAMLYUYFCNUDU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s systematic name, 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, reflects its three primary structural components:
-
Thiophene ring: A five-membered aromatic heterocycle containing sulfur, contributing to electronic delocalization and potential biological interactions.
-
Cyclopentylmethyl group: A saturated cycloalkane moiety that enhances steric bulk and influences solubility.
-
o-Tolylurea group: A urea derivative substituted with an ortho-methylphenyl group, enabling hydrogen bonding and dipole interactions .
Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| CAS Number | 2034478-11-8 |
| Molecular Formula | C₁₈H₂₂N₂OS |
| Molecular Weight | 314.4 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not experimentally determined |
The thiophene ring’s electron-rich nature facilitates π-π stacking and charge-transfer interactions, while the urea group (-NH-C(=O)-NH-) serves as a hydrogen bond donor and acceptor, critical for molecular recognition processes .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea typically involves sequential functionalization steps:
-
Formation of the cyclopentyl-thiophene core: Thiophene-3-carboxylic acid may undergo cyclopentylation via Friedel-Crafts alkylation or transition metal-catalyzed coupling .
-
Introduction of the methylurea linkage: Reaction of the cyclopentyl-thiophene intermediate with phosgene or its equivalents generates an isocyanate, which is subsequently treated with o-toluidine to form the urea bond.
A simplified reaction scheme is as follows:
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and yield. Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (typically 0–25°C) are critical to minimizing side reactions such as oligomerization .
Physicochemical Properties
Physical Properties
While experimental data on melting/boiling points remain unreported, predictive models suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the urea group’s polarity.
-
Lipophilicity: A calculated logP value of ~3.2 indicates moderate membrane permeability, favorable for drug-like molecules .
Chemical Reactivity
The compound exhibits reactivity characteristic of its functional groups:
-
Thiophene ring: Susceptible to electrophilic substitution at the 2- and 5-positions.
-
Urea moiety: May undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its thiophene-cyclopentyl-tolyl substitution pattern. The table below contrasts it with related urea derivatives:
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-3-(2-methoxyphenyl)urea | Methoxy group replaces thiophene | Moderate COX-2 inhibition |
| 1,1-Dipropyl-3-(o-tolyl)urea | Propyl groups enhance lipophilicity | Antifungal (Candida spp.) |
The thiophene ring in 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea confers enhanced electronic interactions compared to methoxy or alkyl-substituted analogs, potentially improving target binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume